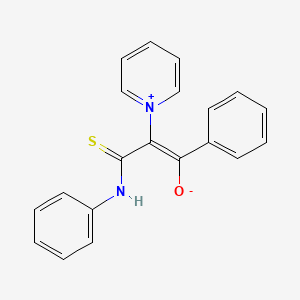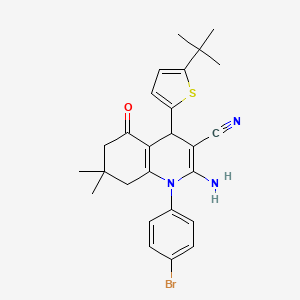![molecular formula C17H17ClN4O3S2 B11542292 3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542292.png)
3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a thiazolidinone moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA typically involves a multi-step process. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are essential for DNA replication and cell division . Additionally, it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA can be compared with other similar compounds, such as:
1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA: This compound differs by the position of the chlorine atom on the phenyl ring, which can influence its biological activity and chemical reactivity.
2-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA: This compound has a different substitution pattern on the phenyl ring, which may affect its pharmacokinetic properties and therapeutic potential.
Properties
Molecular Formula |
C17H17ClN4O3S2 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C17H17ClN4O3S2/c1-17(2)14(21(16(26)27-17)19-10-13-7-4-8-25-13)22(24)15(23)20-12-6-3-5-11(18)9-12/h3-10,14,24H,1-2H3,(H,20,23)/b19-10+ |
InChI Key |
QOSDBWLXTASOCW-VXLYETTFSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC3=CC(=CC=C3)Cl)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC3=CC(=CC=C3)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11542210.png)
![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542211.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542218.png)
![2-hydroxy-N'-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide](/img/structure/B11542222.png)
![2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11542225.png)
![1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione](/img/structure/B11542229.png)


![propan-2-yl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11542252.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11542258.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11542275.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11542279.png)
![N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11542300.png)
